molecular formula C31H20 B1590178 9,10-Bis(phenylethynyl)-2-methylanthracene CAS No. 51580-23-5

9,10-Bis(phenylethynyl)-2-methylanthracene

Cat. No.: B1590178
CAS No.: 51580-23-5
M. Wt: 392.5 g/mol
InChI Key: KBIWITFMKHHGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Bis(phenylethynyl)-2-methylanthracene is a polycyclic aromatic hydrocarbon known for its unique photophysical properties. This compound is characterized by its high quantum yield and stability, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis(phenylethynyl)-2-methylanthracene typically involves the Sonogashira cross-coupling reaction. This method uses palladium catalysts to couple phenylethynyl groups to the anthracene core . The reaction conditions often include the use of copper iodide as a co-catalyst and an amine base in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

9,10-Bis(phenylethynyl)-2-methylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while substitution reactions can produce halogenated or nitrated anthracenes .

Mechanism of Action

The mechanism of action of 9,10-Bis(phenylethynyl)-2-methylanthracene involves its ability to absorb and emit light. Upon excitation by light, the compound undergoes a transition to an excited state, followed by the emission of light as it returns to the ground state. This process is influenced by the molecular structure and the surrounding environment, such as solvent viscosity and temperature .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Bis(phenylethynyl)-2-methylanthracene is unique due to the presence of the methyl group at the 2-position, which can influence its photophysical properties and reactivity. This structural modification can lead to differences in fluorescence efficiency and stability compared to its analogs .

Properties

IUPAC Name

2-methyl-9,10-bis(2-phenylethynyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H20/c1-23-16-19-29-28(20-17-24-10-4-2-5-11-24)26-14-8-9-15-27(26)30(31(29)22-23)21-18-25-12-6-3-7-13-25/h2-16,19,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIWITFMKHHGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542664
Record name 2-Methyl-9,10-bis(phenylethynyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51580-23-5
Record name 2-Methyl-9,10-bis(phenylethynyl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9,10-Bis(phenylethynyl)-2-methylanthracene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9,10-Bis(phenylethynyl)-2-methylanthracene
Reactant of Route 3
9,10-Bis(phenylethynyl)-2-methylanthracene
Reactant of Route 4
9,10-Bis(phenylethynyl)-2-methylanthracene
Reactant of Route 5
Reactant of Route 5
9,10-Bis(phenylethynyl)-2-methylanthracene
Reactant of Route 6
Reactant of Route 6
9,10-Bis(phenylethynyl)-2-methylanthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.